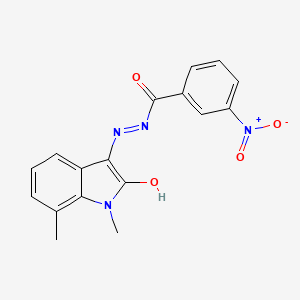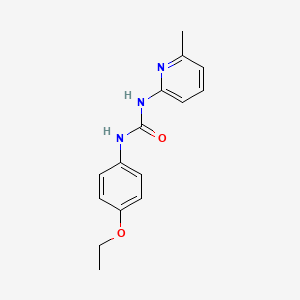![molecular formula C18H15NO5 B5685354 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5685354.png)
3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid, also known as MDMAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of acrylic acid and has been found to exhibit various biochemical and physiological effects.
作用機序
3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid exerts its anticancer effects by inhibiting the activity of a key enzyme called histone deacetylase (HDAC). HDACs are responsible for deacetylating histones, which leads to the repression of gene transcription. By inhibiting HDAC activity, 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Apart from its anticancer effects, 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid can reduce inflammation, improve glucose tolerance, and increase insulin sensitivity. Additionally, 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid has been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the major advantages of 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid is its potential as a therapeutic agent for cancer therapy. Additionally, 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid has been found to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for further development. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid in vivo. Furthermore, the potential applications of 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid in other fields, such as neurodegenerative diseases and metabolic disorders, should be explored. Finally, the development of novel drug delivery systems for 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid could improve its efficacy and reduce its limitations.
Conclusion:
3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid is a novel compound that exhibits potential applications in medical research, particularly in the field of cancer therapy. Its mechanism of action involves the inhibition of HDAC activity, which leads to the induction of tumor suppressor genes and the inhibition of cancer cell growth. Apart from its anticancer effects, 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid exhibits various biochemical and physiological effects and has low toxicity and high selectivity towards cancer cells. However, further research is needed to optimize the synthesis method, investigate the pharmacokinetics and pharmacodynamics, and explore the potential applications of 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid in other fields.
合成法
3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid can be synthesized via a multi-step process involving the reaction of 3-(1,3-benzodioxol-5-yl)prop-2-enoic acid with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid has been found to exhibit potential applications in medical research, particularly in the field of cancer therapy. Studies have shown that 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid can inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylic acid has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer therapy.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-11-2-5-13(6-3-11)17(20)19-14(18(21)22)8-12-4-7-15-16(9-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,20)(H,21,22)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUROZGYSAUHMY-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)
![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)


![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)

![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)
![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)


![N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685377.png)
